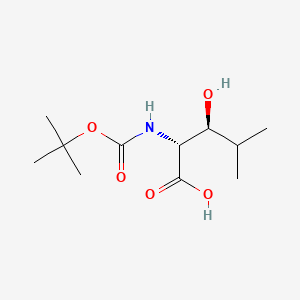

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKGGQOVLQWDW-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a chiral building block of significant interest in modern peptide synthesis and drug discovery. We will delve into its chemical identity, stereoselective synthesis, physicochemical properties, and critical applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of a Non-Canonical Amino Acid

This compound, a derivative of valine, belongs to the class of β-hydroxy-α-amino acids. These non-proteinogenic amino acids are pivotal in medicinal chemistry for their ability to impart unique conformational constraints and metabolic stability to peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amine functionality, making it an ideal intermediate for solid-phase and solution-phase peptide synthesis.[1] The specific (2R,3S) stereochemistry, often referred to as the D-allo configuration, plays a crucial role in dictating the three-dimensional structure of resulting peptides, thereby influencing their biological activity.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this amino acid derivative is fundamental for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 182959-73-5 | [2] |

| Molecular Formula | C₁₁H₂₁NO₅ | [3] |

| Molecular Weight | 247.29 g/mol | [3] |

| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoic acid | |

| Synonyms | Boc-D-(3S)-3-OH-Leu-OH | |

| Melting Point | 205-208 °C (for the unprotected form) | [1] |

| Boiling Point | 319.0±32.0 °C at 760 mmHg (for the unprotected form) | [1] |

| Density | 1.2±0.1 g/cm³ (for the unprotected form) | [1] |

Stereoselective Synthesis: A Practitioner's Guide

The precise stereochemical control of the two chiral centers at C2 and C3 is the most critical aspect of synthesizing this molecule. While a specific, detailed protocol for this exact compound is not available in the public literature, a general and robust strategy can be adapted from the synthesis of analogous β-hydroxy-α-amino acids. The following workflow is a composite of established methodologies.

General Synthetic Strategy

The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[4] The key challenge lies in the initial stereoselective synthesis of the unprotected (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Caption: A generalized workflow for the stereoselective synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol outlines the Boc protection of a pre-synthesized free amino acid.

-

Dissolution: Dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (1N aqueous solution, 1.5 eq) or triethylamine (1.5 eq) to the solution and stir vigorously in an ice bath.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the dioxane. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1N HCl or citric acid solution. d. Extract the acidified aqueous layer three times with ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5] Further purification can be achieved by recrystallization or column chromatography on silica gel.

Role in Peptide Synthesis and Drug Development

The incorporation of β-hydroxy-α-amino acids like the title compound into peptides can induce specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition. The hydroxyl group can also participate in hydrogen bonding with the peptide backbone or a biological target, further stabilizing the desired conformation.

Mechanism of Conformational Influence

The stereochemistry at the α and β carbons restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. The (2R,3S) configuration, in particular, can favor specific turn structures that mimic the receptor-binding conformations of natural peptides. This conformational constraint can lead to increased receptor affinity and selectivity. Furthermore, the presence of the β-hydroxyl group can influence the local electronic environment and hydrogen-bonding network, which can be critical for molecular recognition.[6][7]

Caption: The influence of incorporating the title amino acid on peptide properties.

Applications in Drug Discovery

Chiral hydroxy amino acid structures are key components in the design of protease inhibitors. They serve as transition-state mimetics, which can enhance the potency and selectivity of drugs targeting viral proteases, such as those in Hepatitis C and HIV.[8] While specific examples of approved drugs containing this compound are not prominent in the searched literature, its structural motif is highly relevant to this class of therapeutics. Its use as a building block in the synthesis of complex natural products and peptidomimetics is an active area of research.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include the characteristic nine-proton singlet for the Boc group, signals for the methyl groups of the valine side chain, and distinct multiplets for the α- and β-protons. The coupling constants between the α- and β-protons can provide information about the relative stereochemistry.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the amino acid backbone and side chain. Studies on similar Boc-protected amino acids show that intramolecular hydrogen bonding involving the hydroxyl group can influence the chemical shift of the Boc carbonyl carbon.[9]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is the definitive method for determining the enantiomeric and diastereomeric purity of the final product.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. Its unique stereochemistry and the presence of a β-hydroxyl group provide medicinal chemists with a powerful tool to modulate the conformational and biological properties of peptide-based drug candidates. A thorough understanding of its synthesis, characterization, and handling is crucial for its successful application in research and development.

References

-

PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. [Link]

-

Ruhland, T., et al. "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry, 2014. [Link]

-

ACS Publications. "Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine." Organic Process Research & Development, 2021. [Link]

-

MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, 2018. [Link]

-

ACS Publications. "Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline." The Journal of Organic Chemistry, 2007. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). [Link]

-

ResearchGate. "Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis." Journal of Liquid Chromatography & Related Technologies, 1996. [Link]

-

PubMed. "Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis." Journal of Agricultural and Food Chemistry, 2021. [Link]

-

ChemRxiv. "β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study." ChemRxiv, 2023. [Link]

- Google Patents. Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

MDPI. "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers." Molecules, 2015. [Link]

-

Chemsrc. CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. [Link]

-

ResearchGate. ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... [Link]

-

RSC Publishing. "β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study." Organic & Biomolecular Chemistry, 2023. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

MySkinRecipes. (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid. [Link]

-

ResearchGate. Conformational Studies of Peptides Containing cis -3-Hydroxy- d -proline | Request PDF. [Link]

-

AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

-

Chemsrc. CAS#:10148-70-6 | (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. [Link]

Sources

- 1. CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid | Chemsrc [chemsrc.com]

- 2. (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid - Advanced Biochemicals [advancedbiochemicals.com]

- 3. US3609164A - Process for preparing {11 -butoxycarbonyl compounds - Google Patents [patents.google.com]

- 4. in.bgu.ac.il [in.bgu.ac.il]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. (2R, 3S)-2-Amino-3-hydroxy-4, 4-dimethylpentanoic acid [myskinrecipes.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Boc-Protected Hydroxyisoleucine Isomers

Introduction: The Significance of 4-Hydroxyisoleucine in Modern Drug Discovery

4-Hydroxyisoleucine, a non-proteinogenic amino acid, has garnered substantial interest within the pharmaceutical and medicinal chemistry sectors. This attention is primarily directed towards the (2S,3R,4S)-stereoisomer, a natural product isolated from fenugreek seeds (Trigonella foenum-graecum).[1][2] This specific isomer has been demonstrated to be a potent insulinotropic agent, stimulating glucose-dependent insulin secretion.[1][2] This unique biological activity positions it as a promising lead compound for the development of novel therapeutics for type 2 diabetes.[3] The therapeutic potential of 4-hydroxyisoleucine is intrinsically linked to its stereochemistry; other stereoisomers have been shown to exhibit significantly different or reduced biological activity.[4]

Consequently, the ability to synthesize stereochemically pure isomers of 4-hydroxyisoleucine is of paramount importance for further pharmacological evaluation and the development of analog-based drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in peptide synthesis and the preparation of complex amino acid derivatives due to its stability under a range of conditions and its facile removal under mild acidic conditions. This guide provides an in-depth technical overview of the primary strategies for the stereoselective synthesis of Boc-protected 4-hydroxyisoleucine stereoisomers, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to Stereocontrol in Hydroxyisoleucine Synthesis

The synthesis of 4-hydroxyisoleucine presents a significant stereochemical challenge due to the presence of three contiguous chiral centers at the C2, C3, and C4 positions. The development of synthetic routes with precise control over the absolute and relative stereochemistry is therefore crucial. The primary strategies employed can be broadly categorized as:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce one or more stereocenters.

-

Asymmetric Induction: Employing chiral catalysts or reagents to induce stereoselectivity in key bond-forming reactions.

-

Chiral Auxiliary-Mediated Synthesis: Covalently attaching a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a reaction.

This guide will delve into specific examples of these strategies, providing both the theoretical underpinnings and practical experimental details.

I. Organocatalyzed Asymmetric Mannich Reaction: A Powerful Tool for Stereocontrol

One of the most elegant and efficient approaches to the synthesis of 4-hydroxyisoleucine stereoisomers involves an organocatalyzed asymmetric Mannich reaction. This strategy often utilizes simple chiral amino acids, such as proline, as catalysts to establish the C2 and C3 stereocenters with high fidelity.

Mechanistic Rationale for Stereoselectivity

The proline-catalyzed Mannich reaction proceeds through an enamine intermediate formed between the ketone substrate and the catalyst. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the imine electrophile. The catalyst, proline, forms a chiral enamine and shields one face of the nucleophile, directing the incoming electrophile to the opposite face. The syn or anti diastereoselectivity is controlled by the geometry of the imine and the transition state of the C-C bond formation.

Figure 2: Synthetic workflow for the N-Boc-γ-keto-L-isoleucine ethyl ester intermediate.

Experimental Protocol: Synthesis of the anti-γ-Keto-L-isoleucine Intermediate

This protocol is adapted from a reported synthesis of a dihydroxyisoleucine derivative and focuses on the key steps to obtain the γ-keto intermediate. [5]

-

Proline-catalyzed Mannich Reaction:

-

To a solution of p-methoxyphenyl-iminoester (1.0 equiv) and 2-butanone (2.0 equiv) in ethanol, add L-proline (20 mol%).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is the syn-diastereomer, γ-keto-L-allo-isoleucine. [5]

-

-

Epimerization to the anti-Diastereomer:

-

Dissolve the crude syn-diastereomer in cyclopentyl methyl ether (CPME).

-

Add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (catalytic amount).

-

Stir the mixture at room temperature. The desired anti-epimer, γ-keto-L-isoleucine, will precipitate from the solution. [5] * Collect the precipitate by filtration and wash with cold CPME to yield the desired anti-intermediate. [5]

-

-

Boc Protection:

-

Suspend the γ-keto-L-isoleucine in a mixture of dioxane and water.

-

Add triethylamine (2.2 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).

-

Stir the reaction at room temperature overnight.

-

Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-γ-keto-L-isoleucine.

-

II. Diastereoselective Reduction of the γ-Keto Intermediate

The stereochemistry at the C4 position is established through the diastereoselective reduction of the ketone in the N-Boc-γ-keto-L-isoleucine intermediate. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome.

Mechanistic Considerations in Ketone Reduction

The diastereoselectivity of the reduction of a γ-keto-α-amino acid derivative can be influenced by several factors, including steric hindrance and chelation control.

-

Steric Approach Control (Felkin-Anh Model): In the absence of strong chelating effects, the incoming hydride nucleophile will attack the carbonyl carbon from the least sterically hindered face, as predicted by the Felkin-Anh model.

-

Chelation Control: If the N-protecting group and the carbonyl group can chelate to a metal cation from the reducing agent (e.g., Zn(BH₄)₂), the substrate adopts a more rigid cyclic conformation. This directs the hydride delivery to a specific face of the carbonyl, often leading to high diastereoselectivity.

Experimental Protocol: Diastereoselective Reduction to Boc-Protected (2S,3R,4S)-4-Hydroxyisoleucine

-

Chelation-Controlled Reduction:

-

Dissolve the N-Boc-γ-keto-L-isoleucine ethyl ester (1.0 equiv) in a suitable solvent such as THF.

-

Cool the solution to -78 °C.

-

Add a solution of a chelating reducing agent, such as zinc borohydride (Zn(BH₄)₂), dropwise.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected (2S,3R,4S)-4-hydroxyisoleucine.

-

III. Chiral Auxiliary-Mediated Synthesis

An alternative and powerful strategy for establishing the stereochemistry of 4-hydroxyisoleucine involves the use of a chiral auxiliary. This approach offers a high degree of stereocontrol and is particularly useful for accessing different stereoisomers by selecting the appropriate enantiomer of the auxiliary. A notable example is the use of an oxazinone auxiliary derived from 2-hydroxypinan-3-one.

Synthetic Workflow using a Chiral Oxazinone Auxiliary

This strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. The chiral auxiliary directs the approach of the electrophile, thereby setting the stereochemistry at the C2 and C3 positions. The C4 stereocenter can then be introduced via a subsequent stereoselective reduction. The following is a general workflow for the synthesis of the (2R,3R,4R)-lactone. [6]

Figure 3: Synthetic workflow for (3R,4R,5R)-4-hydroxyisoleucine lactone using a chiral auxiliary.

Experimental Protocol Highlights for Chiral Auxiliary Approach

The following provides key steps adapted from the synthesis of the (2R,3R,4R)-lactone. [6]

-

Aldol Reaction:

-

Treat the chiral oxazinone with potassium bis(trimethylsilyl)amide (KHMDS) in THF at -78 °C to form the potassium enolate.

-

Add butan-2,3-dione to the enolate solution at -78 °C.

-

After aqueous workup and purification, the aldol adduct is obtained with the (2R,3S) stereochemistry being established. [6]

-

-

Dehydration:

-

Treat the aldol adduct with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane to yield the α,β-didehydroamino acid derivative. [6]

-

-

Stereoselective Reductions:

-

Perform a catalytic hydrogenation of the α,β-didehydroamino acid derivative using Pearlman's catalyst (Pd(OH)₂/C) to stereoselectively form the (2R,3R) stereocenters. [6] * Reduce the resulting ketone with a bulky reducing agent such as L-Selectride® to afford the (4R)-hydroxyl group with high diastereoselectivity. [6]

-

-

Auxiliary Cleavage and Boc Protection:

-

Cleave the chiral auxiliary under appropriate conditions (e.g., acid hydrolysis).

-

The resulting free amino alcohol can then be protected with a Boc group using standard procedures as described previously.

-

IV. Boc Protection of 4-Hydroxyisoleucine

The introduction of the Boc protecting group onto the amino functionality of 4-hydroxyisoleucine is a critical step for its use in peptide synthesis or as a building block. The presence of the hydroxyl group requires careful consideration of the reaction conditions to avoid side reactions.

Standard Protocol for Boc Protection

A general and effective method for the Boc protection of amino acids, including those with hydroxyl groups, involves the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Dissolution: Dissolve the 4-hydroxyisoleucine stereoisomer (1.0 equiv) in a mixture of a suitable organic solvent (e.g., dioxane, THF, or acetone) and water.

-

Basification: Add a base such as sodium hydroxide, sodium bicarbonate, or triethylamine (typically 1.5-2.5 equivalents) to deprotonate the amino group and facilitate the reaction.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents) to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup:

-

If an organic solvent was used, remove it under reduced pressure.

-

Wash the aqueous solution with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid). This protonates the carboxylic acid and may precipitate the Boc-protected product if it has low water solubility.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected 4-hydroxyisoleucine.

-

Data Summary: A Comparative Overview of Synthetic Strategies

The following table provides a comparative summary of the yields and stereoselectivities for the key steps in the synthesis of 4-hydroxyisoleucine stereoisomers via different methodologies.

| Synthetic Strategy | Key Reaction | Stereoisomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Organocatalysis | Proline-catalyzed Mannich | syn-adduct | 65 | >95:5 | >95% | [5] |

| Organocatalysis | Epimerization of syn-adduct | anti-adduct | 70 | - | >99% | [5] |

| Organocatalysis | Diastereoselective Reduction | (2S,3R,4S) | - | >95:5 | - | - |

| Chiral Auxiliary | Aldol Reaction | (2R,3S)-adduct | 51 | 60:40 | - | [6] |

| Chiral Auxiliary | Catalytic Hydrogenation | (2R,3R)-ketone | 64 | >99:1 | - | [6] |

| Chiral Auxiliary | Diastereoselective Reduction | (2R,3R,4R)-alcohol | quantitative | >99:1 | - | [6] |

| Chemoenzymatic | Dioxygenase-catalyzed hydroxylation | (2S,3R,4S) | High | >99:1 | >99% | [7] |

Note: The yields and selectivities are highly dependent on the specific reaction conditions and substrates used. The data presented here are representative examples from the cited literature.

Conclusion: A Versatile Toolbox for Stereoselective Synthesis

The stereoselective synthesis of Boc-protected 4-hydroxyisoleucine stereoisomers is a challenging yet achievable goal with the modern synthetic methodologies available. This guide has outlined several powerful strategies, including organocatalyzed asymmetric Mannich reactions, diastereoselective reductions of keto-intermediates, and the use of chiral auxiliaries. The choice of a particular synthetic route will depend on the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis.

The continued development of novel catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and versatile approaches to these valuable chiral building blocks, further enabling their exploration in drug discovery and development.

References

-

Perrin, D. M., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. [Link]

-

Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. [Link]

-

Renata, H., et al. (2024). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. Organic Letters. [Link]

-

Hajimehdipoor, H., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants. [Link]

-

Kassem, T., et al. (2001). Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine. Tetrahedron: Asymmetry, 12(19), 2657-2661. [Link]

-

Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology, 390(3), 339-345. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

Sources

- 1. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of the amino acid L-allo-isoleucine, is a crucial building block in the synthesis of complex peptides and pharmacologically active molecules. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for precise control during peptide synthesis, preventing unwanted side reactions. This guide provides a comprehensive overview of its chemical properties, offering insights into its behavior and handling, which are essential for its effective application in research and development.

Chemical Structure and Stereochemistry

The foundational step to understanding the chemical behavior of this compound is a thorough analysis of its structure. The molecule possesses two chiral centers at the C2 and C3 positions, leading to distinct stereoisomers. The (2R,3S) configuration, as specified, is critical for its intended biological activity and interaction with other chiral molecules.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C11H21NO5 | [1] |

| Molecular Weight | 247.29 g/mol | [1][2] |

| Predicted pKa | 3.62 ± 0.23 | [2][3] |

| Appearance | Solid (form may vary) | General knowledge |

| Storage Conditions | Sealed in a dry environment, preferably in a freezer at -20°C | [2] |

Solubility Profile

-

General Solubility: Boc-protected amino acids are typically soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). They also exhibit solubility in alcohols like methanol and ethanol. Their solubility in water is generally limited but can be enhanced at higher pH values where the carboxylic acid is deprotonated.

-

Rationale: The presence of the bulky, non-polar Boc group decreases water solubility compared to the unprotected amino acid. The carboxylic acid and hydroxyl groups, however, still allow for solubility in polar organic solvents.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. While a comprehensive public database of spectra for this specific molecule is not available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), as well as signals for the alpha- and beta-protons on the amino acid backbone. The protons of the methyl groups on the side chain will also be visible.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the various carbons of the amino acid skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid and alcohol groups.

-

A C=O stretch from the carboxylic acid and the urethane of the Boc group.

-

N-H stretching and bending vibrations from the protected amine.

-

C-H stretching and bending vibrations from the aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated form [M+H]⁺ or deprotonated form [M-H]⁻, confirming its molecular weight of 247.29 g/mol .

Reactivity and Stability

The chemical reactivity of this compound is primarily governed by the Boc-protected amine, the carboxylic acid, and the hydroxyl group.

-

Boc Group Stability and Cleavage: The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it an excellent protecting group for peptide synthesis. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality is a cornerstone of modern peptide synthesis strategies.

-

Carboxylic Acid Reactivity: The carboxylic acid moiety can be activated for peptide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Hydroxyl Group Reactivity: The hydroxyl group on the side chain may require protection in some synthetic routes to prevent unwanted side reactions, depending on the specific chemistry being employed.

-

Storage and Handling: The compound should be stored in a cool, dry place to prevent degradation. As with many amino acid derivatives, it is sensitive to moisture and heat.

Experimental Protocols

The following section outlines generalized protocols for the synthesis and characterization of Boc-protected amino acids, which can be adapted for this compound.

Synthesis of this compound

The most common method for the introduction of the Boc protecting group is the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: General workflow for the Boc protection of an amino acid.

Step-by-Step Methodology:

-

Dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in a suitable solvent mixture, such as dioxane and water.

-

Add a base, for example, sodium bicarbonate or sodium hydroxide, to adjust the pH of the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for a specified period, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. This typically involves acidifying the reaction mixture and extracting the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to obtain the pure Boc-protected amino acid.

Characterization Workflow

Caption: A typical workflow for the characterization of a synthesized compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined stereochemistry. A thorough understanding of its chemical properties, including its solubility, reactivity, and spectral characteristics, is paramount for its successful application in the synthesis of peptides and other complex organic molecules. While some experimental data for this specific compound is not widely published, this guide provides a solid foundation based on the known chemistry of Boc-protected amino acids and related compounds, enabling researchers to handle and utilize this reagent with confidence.

References

-

Chemsrc. CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. [Link]

-

Chemsrc. CAS#:10148-70-6 | (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. [Link]

Sources

An In-depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a valuable chiral building block in synthetic organic chemistry and drug development. The document details its physicochemical properties, with a focus on its precise molecular weight. It further outlines a robust stereoselective synthetic pathway, purification protocols, and advanced analytical techniques for characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By offering detailed, field-proven insights and methodologies, this guide serves as an essential resource for researchers leveraging this compound in complex molecular syntheses, particularly in the realm of peptide chemistry and the development of novel therapeutics.

Core Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its solubility in organic solvents and prevents unwanted side reactions during chemical synthesis.[1] Its defined stereochemistry at the α- and β-carbons makes it a crucial component for constructing molecules with specific three-dimensional architectures.

| Property | Value | Source(s) |

| Molecular Weight | 247.29 g/mol | [2] |

| Molecular Formula | C₁₁H₂₁NO₅ | [2] |

| CAS Number | 182959-73-5 | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | General knowledge |

Stereoselective Synthesis

The synthesis of this compound requires a high degree of stereocontrol to establish the desired (2R,3S) configuration. A robust strategy involves the asymmetric aldol addition of a chiral glycine enolate equivalent to isobutyraldehyde. The following protocol is adapted from the methodology developed by Myers and co-workers for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids.[3][4]

Rationale for Synthetic Strategy

The chosen synthetic approach utilizes a pseudoephenamine-based chiral auxiliary to direct the stereochemical outcome of the aldol reaction. This method is advantageous due to its high diastereoselectivity, the crystalline nature of the intermediates which facilitates purification, and the mild conditions required for the removal of the chiral auxiliary.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Diastereoselective Aldol Addition

-

To a solution of (S,S)-pseudoephenamine glycinamide (1.0 equiv) and lithium chloride (1.2 equiv) in tetrahydrofuran (THF) at -78 °C, add lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C to form the chiral glycine enolate.

-

Add freshly distilled isobutyraldehyde (1.5 equiv) to the reaction mixture.

-

Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure aldol adduct.

Step 2: Hydrolysis of the Chiral Auxiliary and Amide

-

Dissolve the purified aldol adduct in a mixture of methanol and 1 M hydrochloric acid.

-

Heat the solution at reflux for 4 hours to cleave the chiral auxiliary.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in 2 M sodium hydroxide and heat at 100 °C for 8 hours to hydrolyze the amide.

-

Cool the solution and acidify to pH 6 with 1 M hydrochloric acid to precipitate the crude amino acid.

-

Filter the solid and wash with cold water to obtain (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Step 3: Boc Protection

-

Suspend the crude (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in a 1:1 mixture of dioxane and water.

-

Add triethylamine (2.2 equiv) to the suspension, followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).[1]

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with cold 1 M hydrochloric acid.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by crystallization or flash chromatography to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound. Chiral HPLC is further employed to confirm the diastereomeric and enantiomeric purity.

3.1.1. Purity Assessment by RP-HPLC

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

3.1.2. Diastereomeric Purity by Chiral HPLC

The separation of diastereomers can be achieved on a chiral stationary phase. Macrocyclic glycopeptide-based columns are often effective for the separation of N-protected amino acids.[5]

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Isocratic mixture of Hexane/Ethanol/Trifluoroacetic acid |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the isopropyl group protons, and the α- and β-protons. The coupling constant between the α- and β-protons can provide information about the relative stereochemistry.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the amino acid backbone and side chain.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₁H₂₁NO₅ is m/z 248.14, and the [M+Na]⁺ ion is m/z 270.12.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex peptides and peptidomimetics. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with mild acid, making it ideal for solid-phase peptide synthesis (SPPS).[6] The specific stereochemistry of this amino acid analog allows for the precise construction of peptide backbones with defined conformations, which is critical for their biological activity.

Role in Peptide Synthesis

Caption: Role of Boc-protected amino acids in the SPPS cycle.

The hydroxyl group on the side chain can also serve as a handle for further functionalization, enabling the synthesis of modified peptides with enhanced properties such as increased stability, improved binding affinity, or novel biological functions.

Conclusion

This compound, with a molecular weight of 247.29 g/mol , is a stereochemically defined building block of significant utility in synthetic chemistry. The methodologies presented in this guide for its stereoselective synthesis and rigorous analytical characterization provide researchers with the necessary tools to confidently employ this compound in their research and development endeavors. Its application in peptide synthesis underscores its importance in the generation of complex and biologically active molecules, paving the way for advancements in drug discovery and materials science.

References

- Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

In the precise and demanding world of peptide synthesis and drug development, the strategic manipulation of reactive functional groups is paramount. The success of constructing complex peptide chains hinges on the temporary masking of the highly nucleophilic α-amino group of amino acids to ensure sequential and specific bond formation. Among the arsenal of protective chemistries developed, the tert-butoxycarbonyl (Boc) group remains a cornerstone, a testament to its robustness, versatility, and foundational role in the evolution of solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to its practical application in complex synthetic workflows.

The Chemistry of an Ideal Protector: Core Principles of the Boc Group

The efficacy of the Boc group lies in a delicate balance of stability and controlled lability.[1] It is a carbamate-based protecting group that effectively renders the amino group inert to a wide array of chemical environments, including basic and nucleophilic conditions.[1][2] This stability is crucial as it allows for chemical modifications at other sites of the molecule without premature deprotection.

However, the true elegance of the Boc group is its susceptibility to cleavage under moderately acidic conditions.[1][2][3] This acid-labile nature forms the basis of its utility, particularly in orthogonal protection strategies where different protecting groups can be selectively removed without affecting others.[][5][6]

Key Chemical Properties:

-

Acid Lability: Readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[3][][7]

-

Base Stability: Exceptionally stable in the presence of bases and various nucleophiles.[2]

-

Hydrogenolysis Stability: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under catalytic hydrogenation conditions, offering a key orthogonal advantage.[2][8]

-

Enhanced Solubility: The introduction of the bulky and lipophilic tert-butyl group can improve the solubility of amino acids and peptide fragments in organic solvents.

-

Crystallinity: Many Boc-protected amino acids are stable, crystalline solids, which facilitates their handling, purification, and storage.[2][9]

The Art of Protection: Introducing the Boc Group

The most prevalent and efficient method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1][3][10] The reaction is typically carried out under basic conditions, which serve to deprotonate the α-amino group, thereby increasing its nucleophilicity and facilitating its attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][10]

The mechanism proceeds through a nucleophilic acyl substitution pathway. The initial attack by the amine forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[11] This unstable intermediate readily decomposes into the innocuous byproducts of carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction to proceed to completion.[10][11]

Experimental Protocol: N-Boc Protection of an Amino Acid

This protocol provides a generalized procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[2]

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[2]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[2]

-

Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC.[2]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[2]

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[2]

The Controlled Release: Deprotection of the Boc Group

The strategic removal of the Boc group is most commonly achieved through acidolysis, typically using trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[12] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by the strong acid.[8][13] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[8][13] The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[14][13]

The Challenge of the tert-Butyl Cation and the Role of Scavengers

A critical consideration during Boc deprotection is the fate of the highly reactive tert-butyl cation generated.[15] This electrophile can readily attack nucleophilic side chains of certain amino acids, leading to undesirable byproducts.[15][16] Residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this alkylation.[15]

To mitigate these side reactions, "scavengers" are added to the deprotection cocktail.[15] These are nucleophilic species that are present in high concentrations to effectively trap the tert-butyl cation before it can react with the peptide.[15] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.

Boc Chemistry in Action: Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was integral to the development of solid-phase peptide synthesis, a revolutionary technique pioneered by R. Bruce Merrifield.[] The classical Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable, benzyl-based groups for the protection of amino acid side chains.[1][9]

The Boc-SPPS workflow is a cyclical process:[18]

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a moderately strong acid, typically 25-50% TFA in DCM.[3][9]

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling step.[9][18]

-

Coupling: The next Nα-Boc protected amino acid is activated by a coupling reagent (e.g., HBTU, HOBt) and added to the resin to form a new peptide bond.[][18]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, which requires a much stronger acid, such as hazardous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[18][19][20]

A Comparative Analysis: Boc vs. Fmoc Strategy

While the Boc strategy was foundational, the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group offered a milder alternative that has become the method of choice for routine peptide synthesis.[21] The key distinction lies in their orthogonal deprotection chemistries.[21]

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., TFA)[][21] | Base (e.g., 20% piperidine in DMF)[7] |

| Side-Chain Protection | Benzyl-based groups[][21] | tert-Butyl-based groups[] |

| Final Cleavage | Strong acid (e.g., HF)[19][21] | Strong acid (e.g., TFA)[21] |

| Advantages | Robust, well-established; advantageous for synthesizing hydrophobic or aggregation-prone peptides.[19][21][22] | Milder deprotection conditions; compatible with a wider range of sensitive amino acids; automation-friendly.[21] |

| Disadvantages | Requires hazardous strong acids (HF) for final cleavage; repeated acid treatment can lead to side reactions.[7][19] | Base-catalyzed side reactions (e.g., diketopiperazine formation) can occur.[7] |

Despite the prevalence of the Fmoc strategy, Boc chemistry remains highly relevant, particularly for the synthesis of long and complex peptides, or sequences prone to aggregation where the acidic deprotection step can help disrupt interchain hydrogen bonding.[21]

Conclusion: The Enduring Legacy of the Boc Group

The tert-butoxycarbonyl protecting group is far more than a historical footnote in peptide chemistry. Its unique combination of stability and controlled acid lability has made it an indispensable tool for organic chemists.[1] From its foundational role in the development of solid-phase peptide synthesis to its continued application in the synthesis of complex pharmaceuticals and research compounds, the Boc group's influence is undeniable. A thorough understanding of its chemistry, from the nuances of its introduction and cleavage to its strategic deployment in complex synthetic routes, empowers researchers, scientists, and drug development professionals to tackle the ever-increasing complexity of modern chemical synthesis.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Accessed January 20, 2026. [Link]

-

Slideshare. T boc fmoc protocols in peptide synthesis. Slideshare. Accessed January 20, 2026. [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Accessed January 20, 2026. [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments. [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Sunresin. Accessed January 20, 2026. [Link]

-

University of Copenhagen Research Portal. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen. Accessed January 20, 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 20, 2026. [Link]

-

Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(35), 5871–5906. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Accessed January 20, 2026. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Accessed January 20, 2026. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Accessed January 20, 2026. [Link]

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Accessed January 20, 2026. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Accessed January 20, 2026. [Link]

-

Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10185. [Link]

-

Royal Society of Chemistry. Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Accessed January 20, 2026. [Link]

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). MilliporeSigma.

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Accessed January 20, 2026. [Link]

-

Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Accessed January 20, 2026. [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. YouTube. Accessed January 20, 2026. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Accessed January 20, 2026. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Accessed January 20, 2026. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. The Royal Society of Chemistry. Accessed January 20, 2026. [Link]

-

Scribd. Water Boc Deprotection. Scribd. Accessed January 20, 2026. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. Accessed January 20, 2026. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Accessed January 20, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Foreword: The Imperative of Stereochemical Precision in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] This principle underscores the critical importance of unambiguous structure elucidation, particularly the assignment of absolute stereochemistry, in the development of safe and efficacious therapeutics. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure determination of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a chiral non-proteinogenic amino acid. This molecule, with its two contiguous stereocenters, serves as an exemplary case study for the rigorous analytical workflow required in modern drug discovery and development.

Foundational Analysis: Confirming Connectivity and Molecular Formula

Before delving into the complexities of stereochemistry, the primary structure—the atom-to-atom connectivity—must be unequivocally established. This foundational step relies on a synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is the initial and most direct method to determine the elemental composition of an unknown compound. Its high mass accuracy allows for the calculation of a precise molecular formula, which is the cornerstone of the entire elucidation process.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate a TOF mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range of m/z 50-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Utilize the instrument's software to calculate the elemental composition based on the measured accurate mass.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₃NO₃ |

| Calculated Monoisotopic Mass | 147.08954 Da |

| Observed [M+H]⁺ | ~148.0972 Da |

| Mass Accuracy | < 5 ppm |

The molecular formula C₆H₁₃NO₃ is determined by matching the experimentally observed accurate mass of the [M+H]⁺ ion to the theoretical mass.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton-Carbon Framework

NMR spectroscopy provides the detailed blueprint of the molecular structure. A suite of 1D and 2D NMR experiments is employed to assemble the carbon skeleton and place the functional groups.

Causality of Choice:

-

¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Determines the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of contiguous spin systems (e.g., the H2-H3-H4-H5 chain).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥ 500 MHz).

-

Data Analysis:

-

Integrate the ¹H NMR spectrum to determine the relative number of protons in each environment.

-

Analyze coupling constants (J-values) in the ¹H spectrum to infer spatial relationships.

-

Use the HSQC spectrum to assign carbons to their attached protons.

-

Use COSY to connect adjacent protonated carbons.

-

Use HMBC to piece the fragments together, confirming the positions of the carboxyl, hydroxyl, and isopropyl groups.

-

Data Presentation: Predicted NMR Data (in D₂O)

| Atom | ¹H Chemical Shift (ppm, Multiplicity, J Hz) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| C1 (COOH) | - | ~175 | - | H2 |

| C2 (CH-NH₂) | ~3.5 (d, J ≈ 4) | ~58 | H3 | H3, H4 |

| C3 (CH-OH) | ~3.9 (dd, J ≈ 4, 8) | ~72 | H2, H4 | H2, H4, H5, H5' |

| C4 (CH) | ~2.1 (m) | ~32 | H3, H5, H5' | H2, H3, H5, H5' |

| C5, C5' (CH₃)₂ | ~0.9 (d, J ≈ 7), ~0.95 (d, J ≈ 7) | ~18, ~19 | H4 | H3, H4 |

This combined NMR data allows for the unambiguous assembly of the 2-amino-3-hydroxy-4-methylpentanoic acid backbone.

Elucidating Stereochemistry: From Relative to Absolute

With the planar structure confirmed, the next critical phase is to determine the three-dimensional arrangement of the atoms at the two stereocenters, C2 and C3.

Relative Stereochemistry (syn/anti): The Power of ¹H NMR Coupling Constants

Causality of Choice: The magnitude of the vicinal coupling constant between the protons on C2 and C3 (³JH2,H3) is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the relative syn or anti stereochemistry. For β-hydroxy-α-amino acids, a smaller coupling constant typically indicates a syn relationship, while a larger one suggests an anti relationship.

Data Interpretation:

-

Expected for (2R,3S) - a syn isomer: A ³JH2,H3 value in the range of 2-5 Hz .

-

Expected for the anti isomers (2R,3R or 2S,3S): A ³JH2,H3 value in the range of 7-10 Hz .

The observation of a small coupling constant (~4 Hz in the predicted data) provides strong evidence for the syn relative stereochemistry between the amino and hydroxyl groups.

Absolute Stereochemistry: The Definitive Assignment

Determining the absolute configuration (R/S) is the final and most challenging step. While several techniques exist, X-ray crystallography is considered the "gold standard."[3][4] However, obtaining suitable crystals can be difficult.[1][5] Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative for determining absolute configuration in solution.[1][6][7][8]

Method 1: Single-Crystal X-ray Diffraction (The Gold Standard)

Causality of Choice: X-ray crystallography directly maps the electron density of a molecule in its crystalline state, providing an unambiguous three-dimensional structure and allowing for the direct determination of absolute configuration through the anomalous dispersion effect.[3][9]

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a specific X-ray wavelength (e.g., Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.

-

Absolute Structure Determination: Determine the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.[5]

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Causality of Choice: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] This experimental spectrum can be compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., 2R,3S). A match between the experimental and calculated spectra confirms the absolute configuration of the sample.[1][7][8]

Experimental Workflow: VCD Analysis

// Nodes A [label="Measure Experimental\nVCD and IR Spectra\nof the Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Perform Conformational\nSearch for the\n(2R,3S) Isomer", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Optimize Geometry and\nCalculate Vibrational Frequencies\n(DFT: e.g., B3LYP/6-31G*)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Calculate Theoretical\nVCD and IR Spectra\nfor (2R,3S) Isomer", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Compare Experimental\nand Calculated Spectra", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Good Agreement:\nSigns and Relative Intensities Match", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Assign Absolute\nConfiguration as (2R,3S)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Inverted Agreement:\nSigns are Opposite", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Assign Absolute\nConfiguration as (2S,3R)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="No Agreement:\nRe-evaluate Conformations\nor Structure", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> E [label="Experimental Data"]; B -> C [label="Low-Energy Conformers"]; C -> D [label="Optimized Structures"]; D -> E [label="Theoretical Prediction"]; E -> F; F -> G [label="Yes"]; F -> H [label="No"]; H -> I [label="Yes"]; H -> J [label="No"]; } The VCD analysis workflow.

Protocol for VCD Analysis:

-

Experimental Measurement: Dissolve the sample in a suitable solvent (e.g., DMSO-d₆) and acquire the VCD and IR spectra.[10]

-

Computational Modeling:

-

Perform a computational conformational search for the (2R,3S) isomer.

-

For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT).

-

Calculate the theoretical VCD and IR spectra, which are then Boltzmann-averaged according to the conformer populations.

-

-

Spectral Comparison: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands show good agreement, the absolute configuration is confidently assigned as (2R,3S).[1]

Summary: A Self-Validating System for Structure Elucidation

The elucidation of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid demonstrates a robust, multi-technique approach that constitutes a self-validating system. Each step builds upon the last, with interlocking data providing a high degree of confidence in the final structural assignment.

// Nodes Start [label="Unknown Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="HRMS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="1D & 2D NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formula [label="Molecular Formula\n(C₆H₁₃NO₃)", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Connectivity [label="Planar Structure\n(Connectivity)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; J_Coupling [label="¹H NMR\nJ-Coupling Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rel_Stereo [label="Relative Stereochemistry\n(syn)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; VCD_Xray [label="VCD or X-ray\nCrystallography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Abs_Stereo [label="Absolute Stereochemistry\n(2R,3S)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> MS; Start -> NMR; MS -> Formula; NMR -> Connectivity; Formula -> Connectivity [style=dashed]; Connectivity -> J_Coupling; J_Coupling -> Rel_Stereo; Rel_Stereo -> VCD_Xray; VCD_Xray -> Abs_Stereo; Abs_Stereo -> Final; } Logical workflow for structure elucidation.

This rigorous analytical cascade, from establishing the molecular formula to defining the absolute stereochemistry, ensures the highest level of scientific integrity. It provides the unambiguous structural data that is indispensable for researchers, scientists, and drug development professionals to make informed decisions in their pursuit of novel therapeutics.

References

-

Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. [Link]

-

Gan, L., & Zhou, C. (2009). Vibrational Circular Dichroism: A New Tool for the Determination of Absolute Configuration of Chiral Molecules. Chinese Journal of Organic Chemistry, 29(06), 848-857. [Link]

-

Petrovic, A. G., & Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

-

Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

-

Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 329-335. [Link]

-

Brouwer, E. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(5), 20-23. [Link]

-

Wikipedia. (2024). Absolute configuration. In Wikipedia. Retrieved from [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral derivatizing agents. In Chiral Recognition in NMR, CD and VCD (pp. 1-38). John Wiley & Sons, Ltd. [Link]

-

Evans, D. A., & Siska, S. J. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 67(12), 4284-4289. [Link]

-

de Matos, G. S., Pires, C. V., & de Oliveira, L. F. C. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 4(Pt 6), 725-734. [Link]

-

Martin, G. E., & Williams, A. J. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Structure Elucidation in Organic Chemistry (pp. 1-24). Springer. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724869, (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link].

Sources

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 2724869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Absolute configuration - Wikipedia [en.wikipedia.org]

- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vibrational Circular Dichroism: A New Tool for the Determination of Absolute Configuration of Chiral Molecules [sioc-journal.cn]

- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]